molecular formula C17H16BrClN2O3S B4883452 5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B4883452
M. Wt: 443.7 g/mol
InChI Key: ALUIPZJZIJHNPP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Sulfonylation: Attachment of the pyrrolidine-1-sulfonyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine sulfonyl group is known to enhance binding affinity and selectivity towards certain biological targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

5-Bromo-2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts specific biological properties and enhances its potential as a drug candidate. The combination of bromine and chlorine atoms also contributes to its distinct chemical reactivity and interactions.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)25(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUIPZJZIJHNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
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5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
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5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
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5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
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5-BROMO-2-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

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